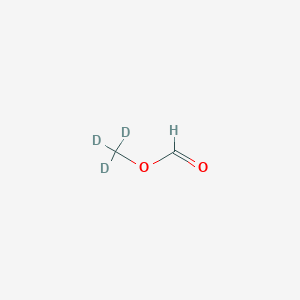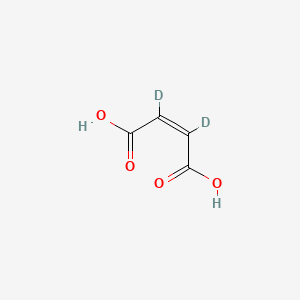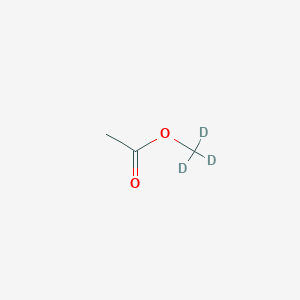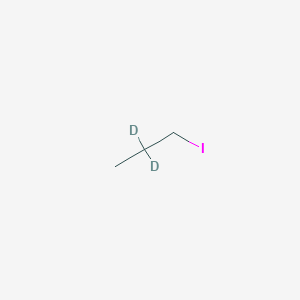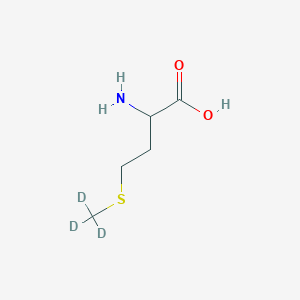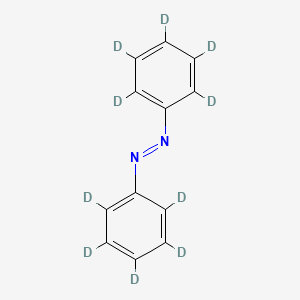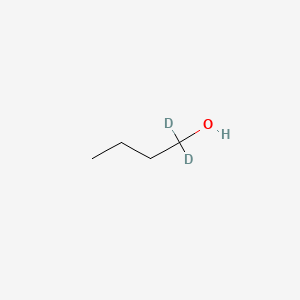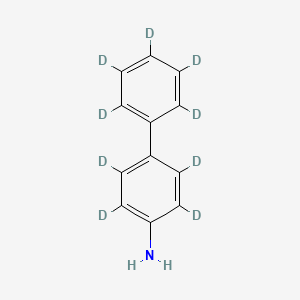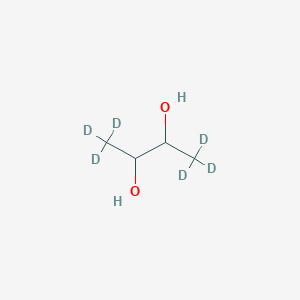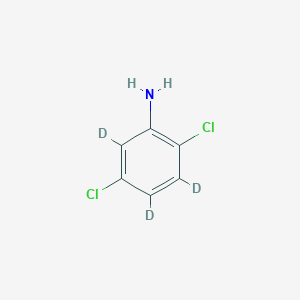
2,5-Dichloroaniline-3,4,6-D3
Vue d'ensemble
Description
2,5-Dichloroaniline-3,4,6-D3 is an organic compound with the molecular formula C6H2D3Cl2N . It is a stable isotope labelled compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one amine group attached. The positions of the chlorine atoms are at the 2 and 5 locations on the benzene ring .Applications De Recherche Scientifique
Crystal Structure Analysis
A study conducted by Sakurai, Sundaralingam, and Jeffrey (1963) utilized nuclear quadrupole resonance and X-ray diffraction to determine the crystal structure of 2,5-dichloroaniline. The research revealed that the molecule is predominantly planar, with slight deviations in the nitrogen positioning and a slight deformation in the benzene ring from a regular hexagon. This study contributes to the understanding of molecular structures and can be valuable in materials science and chemistry for designing and understanding the properties of similar compounds Sakurai, T., Sundaralingam, M., & Jeffrey, G. A. (1963).
Spectroscopic Analysis and Nonlinear Optical Properties
Research by Sundaraganesan et al. (2009) and Sasikala et al. (2017) explored the molecular structure and vibrational spectra of dichloroanilines, including 2,4-dichloroaniline and its isomers, using Fourier transform infrared (FTIR) and Raman spectroscopy. These studies provide insights into the molecular vibrations, electronic properties, and potential nonlinear optical (NLO) behavior of dichloroanilines, which could be applicable in the development of optical and electronic materials Sundaraganesan, N., et al. (2009); Sasikala, V., et al. (2017).
Environmental Biodegradation
Wang, Poon, and Cai (2012) investigated the capability of the green alga Chlorella pyrenoidosa to degrade and remove 3,4-dichloroaniline from water. The study highlights the potential of using microalgae for the bioremediation of environmental pollutants, including dichloroanilines, thus presenting an eco-friendly approach to pollution management Wang, S., Poon, K., & Cai, Z. (2012).
Application in Drug Metabolism Studies
Latli, Hrapchak, Krishnamurthy, and Senanayake (2008) described an efficient synthesis of [13C6]-3,5-dichloroaniline, which can be incorporated into compounds of interest for use as internal standards in drug metabolism and pharmacokinetics (DMPK) studies. This application is critical in the pharmaceutical industry for understanding the metabolic pathways and pharmacokinetic profiles of drugs Latli, B., et al. (2008).
Mécanisme D'action
Target of Action
2,5-Dichloroaniline-3,4,6-D3 is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Dichloroanilines, in general, can participate in various biochemical reactions due to their chemical structure .
Pharmacokinetics
The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
Dichloroanilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical substances, and the specific conditions of the biological system in which the compound is present .
Propriétés
IUPAC Name |
2,5-dichloro-3,4,6-trideuterioaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2/i1D,2D,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYGCQXNNJPXSS-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])N)Cl)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


